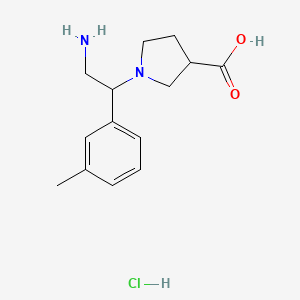
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hydrochloride (often referred to as m-Tolyl-pyrrolidine) is a chemical compound with significant potential in pharmaceutical research. Its structure includes a pyrrolidine ring, an amino group, and a carboxylic acid functional group, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H21ClN2O2
- Molecular Weight : 284.78 g/mol
- Appearance : White to yellow solid
1. Antitumor Activity
Research has indicated that m-Tolyl-pyrrolidine exhibits potential antitumor properties. Studies have focused on its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in Molecules demonstrated that derivatives of pyrrolidine compounds showed significant cytotoxicity against human cancer cell lines, suggesting that modifications in the structure could enhance their efficacy against tumors .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may play a role in protecting neuronal cells from damage.
Research Findings : In vitro studies have shown that m-Tolyl-pyrrolidine can enhance GABAergic transmission, which is crucial for neuroprotection and reducing excitotoxicity .
3. Anti-inflammatory Properties
Inflammation is a common pathway in many chronic diseases. The anti-inflammatory effects of m-Tolyl-pyrrolidine have been explored in various experimental models.
Evidence : A study highlighted its ability to reduce pro-inflammatory cytokines in macrophage cultures, indicating a potential role in managing inflammatory conditions .
Synthesis Methods
Several synthesis routes for m-Tolyl-pyrrolidine have been documented. The most common involves the reaction of m-toluidine with pyrrolidine-3-carboxylic acid under controlled conditions to yield the hydrochloride salt.
| Synthesis Method | Description |
|---|---|
| Method A | Condensation of m-toluidine with pyrrolidine-3-carboxylic acid using acid catalysts. |
| Method B | Use of microwave-assisted synthesis for rapid formation of the desired compound with improved yields. |
Comparative Analysis with Similar Compounds
The biological activity of m-Tolyl-pyrrolidine can be compared with structurally similar compounds to understand its unique properties better.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Aminoethyl)-pyrrolidine-3-carboxylic acid | C11H16N2O2 | Lacks the m-tolyl group; simpler structure |
| 1-(2-Aminopropyl)-pyrrolidine-3-carboxylic acid | C12H17N2O2 | Contains a propyl chain instead of m-tolyl |
| 4-Amino-pyrrolidine-3-carboxylic acid | C7H12N2O2 | Different ring substitution; lacks the m-tolyl side chain |
The presence of the m-tolyl substituent in 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hydrochloride enhances its lipophilicity and may contribute to improved cellular uptake and bioactivity compared to its analogs.
Propriétés
IUPAC Name |
1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10-3-2-4-11(7-10)13(8-15)16-6-5-12(9-16)14(17)18;/h2-4,7,12-13H,5-6,8-9,15H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCAAFULJSPSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N2CCC(C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














